2-Chloro-5-[(4-methanesulfonylphenyl)sulfamoyl]benzoic acid
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Overview
Description
2-Chloro-5-[(4-methanesulfonylphenyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C14H12ClNO6S2 and a molecular weight of 389.84 g/mol . This compound is known for its unique structure, which includes a chloro group, a methanesulfonylphenyl group, and a sulfamoylbenzoic acid moiety. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(4-methanesulfonylphenyl)sulfamoyl]benzoic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 2-chlorobenzoic acid.
Sulfonation: The 2-chlorobenzoic acid undergoes sulfonation with methanesulfonyl chloride in the presence of a base such as pyridine to form 2-chloro-5-(methanesulfonyl)benzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(4-methanesulfonylphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions include various substituted benzoic acids, sulfonic acids, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-5-[(4-methanesulfonylphenyl)sulfamoyl]benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(4-methanesulfonylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-[(4-methylsulfonylphenyl)sulfamoyl]benzoic acid
- 2-Chloro-5-[(4-ethylsulfonylphenyl)sulfamoyl]benzoic acid
- 2-Chloro-5-[(4-propylsulfonylphenyl)sulfamoyl]benzoic acid
Uniqueness
2-Chloro-5-[(4-methanesulfonylphenyl)sulfamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-chloro-5-[(4-methylsulfonylphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO6S2/c1-23(19,20)10-4-2-9(3-5-10)16-24(21,22)11-6-7-13(15)12(8-11)14(17)18/h2-8,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIDRQSDTJPSGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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